molecular formula C6H10Cl2N4 B2890213 5-Aminopyridine-2-carboximidamide dihydrochloride CAS No. 2094149-95-6

5-Aminopyridine-2-carboximidamide dihydrochloride

Cat. No.: B2890213
CAS No.: 2094149-95-6
M. Wt: 209.07
InChI Key: RIHWBPNDFRWQMI-UHFFFAOYSA-N
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Description

5-Aminopyridine-2-carboximidamide dihydrochloride is a chemical compound with significant applications in various fields of scientific research It is known for its unique structure, which includes an aminopyridine ring and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopyridine-2-carboximidamide dihydrochloride typically involves the reaction of 5-aminopyridine with cyanamide under acidic conditions to form the carboximidamide group. The reaction is usually carried out in a solvent such as ethanol or water, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The process includes careful control of reaction parameters such as temperature, pH, and concentration of reactants to optimize the production efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This compound can be reduced to form amine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aminopyridine ring allows for substitution reactions, where functional groups can be introduced at specific positions on the ring. Common reagents for substitution reactions include halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or acetonitrile.

Major Products Formed:

    Oxidation: Oxidized derivatives such as nitro compounds.

    Reduction: Amine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

5-Aminopyridine-2-carboximidamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Aminopyridine-2-carboximidamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. In biological systems, it may modulate receptor activity, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

    5-Aminopyridine-2-carboxamidoxime: Similar structure with an amidoxime group instead of a carboximidamide group.

    5-Aminopyridine-2-carboxylic acid: Contains a carboxylic acid group instead of a carboximidamide group.

    2-Aminopyridine: Lacks the carboximidamide group, simpler structure.

Uniqueness: 5-Aminopyridine-2-carboximidamide dihydrochloride is unique due to its specific combination of an aminopyridine ring and a carboximidamide group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in the synthesis of complex molecules and in various research applications.

Properties

IUPAC Name

5-aminopyridine-2-carboximidamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4.2ClH/c7-4-1-2-5(6(8)9)10-3-4;;/h1-3H,7H2,(H3,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHWBPNDFRWQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)C(=N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094149-95-6
Record name 5-aminopyridine-2-carboximidamide dihydrochloride
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